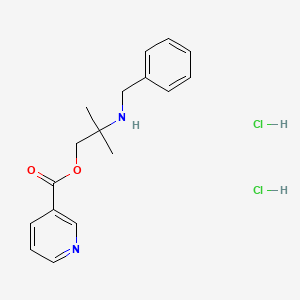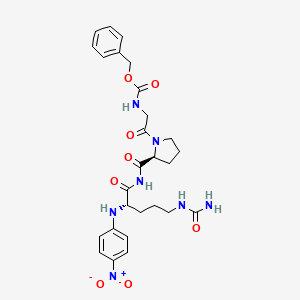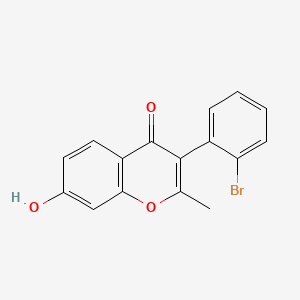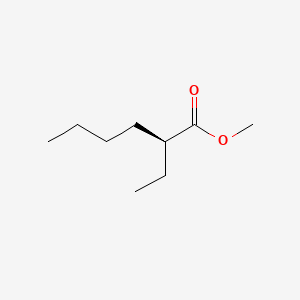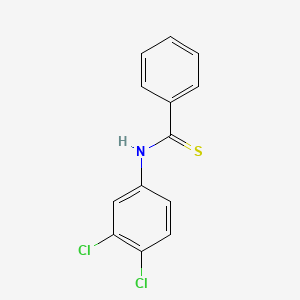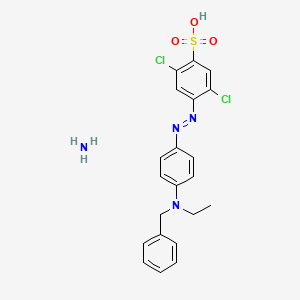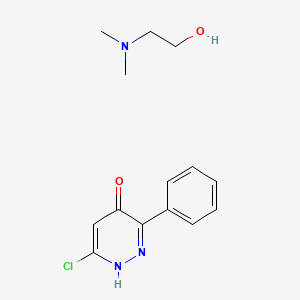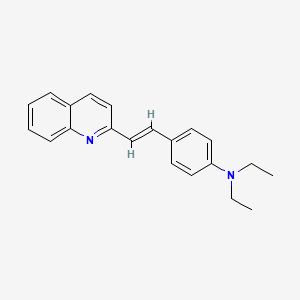
2-(p-(Diethylamino)styryl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-(Diethylamino)styryl)quinoline: is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a diethylamino group attached to the styryl moiety, which is further connected to the quinoline ring. The unique structure of this compound imparts it with specific chemical and biological properties that make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-(Diethylamino)styryl)quinoline typically involves the condensation of 2-methylquinoline with p-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the styryl linkage. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(p-(Diethylamino)styryl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(p-(Diethylamino)styryl)quinoline is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .
Medicine: Research has indicated that this compound exhibits trypanocidal activity, making it a potential therapeutic agent for the treatment of trypanosomiasis, a disease caused by parasitic protozoa .
Industry: In the industrial sector, the compound is used as a dye intermediate and in the production of fluorescent probes. Its ability to fluoresce under certain conditions makes it useful in various analytical applications .
Wirkmechanismus
The mechanism of action of 2-(p-(Diethylamino)styryl)quinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the bacterial cell membrane, leading to cell lysis and death . For its trypanocidal activity, the compound targets the protozoan’s metabolic pathways, disrupting essential processes and leading to the parasite’s death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological membranes and enzymes is a key factor in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-(p-(Dimethylamino)styryl)quinoline: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(p-(Amino)styryl)quinoline: Contains an amino group instead of a diethylamino group.
2-(p-(Methoxy)styryl)quinoline: Features a methoxy group in place of the diethylamino group.
Uniqueness: 2-(p-(Diethylamino)styryl)quinoline is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties to the molecule. This makes it more effective in certain biological applications, such as its enhanced trypanocidal activity compared to its dimethylamino counterpart . Additionally, the diethylamino group enhances the compound’s solubility and stability, making it more suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
76869-46-0 |
|---|---|
Molekularformel |
C21H22N2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline |
InChI |
InChI=1S/C21H22N2/c1-3-23(4-2)20-15-10-17(11-16-20)9-13-19-14-12-18-7-5-6-8-21(18)22-19/h5-16H,3-4H2,1-2H3/b13-9+ |
InChI-Schlüssel |
LIKKLTLONJNGJE-UKTHLTGXSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


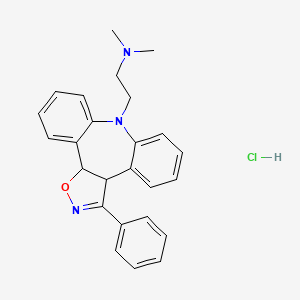
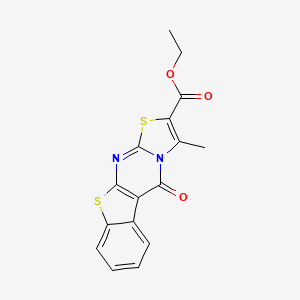


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
